Boc-n-me-l-met-oh dcha
Description
Boc-N-Me-L-Met-OH DCHA is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises:
- Boc (tert-butyloxycarbonyl) group: A base-labile protecting group for the α-amino group, enabling selective deprotection under acidic conditions .
- N-Methylation (N-Me): Introduces a methyl group on the nitrogen atom, altering peptide backbone conformation and reducing hydrogen bonding, which can enhance metabolic stability and membrane permeability .
- Methionine side chain: A sulfur-containing side chain critical for metal binding and redox reactions in peptides.
- DCHA (dicyclohexylammonium) salt: Enhances crystallinity and solubility in organic solvents, facilitating purification .
This compound is pivotal in synthesizing modified peptides for pharmaceutical and biochemical research.
Properties
Molecular Formula |
C23H44N2O4S |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14) |
InChI Key |
OVUNTIAFAXTNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-n-me-l-met-oh dcha involves the protection of the amino group of N-methyl-L-methionine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors equipped with efficient stirring and temperature control. The reaction mixture is extracted and purified through multiple steps, including acidification, extraction with organic solvents, and crystallization to obtain the pure product .
Chemical Reactions Analysis
Key Structural Insights:
-
X-ray crystallography of analogous Boc-protected compounds reveals elongated C–N bond lengths (0.05–0.08 Å) due to steric and electronic effects between the Boc and N-methyl groups .
-
The DCHA counterion stabilizes the carboxylate via ionic interactions, confirmed by NMR and IR spectroscopy .
Deprotection and Coupling
-
Boc Removal : Cleavage of the Boc group is achieved with anhydrous trifluoroacetic acid (TFA) or HCl/dioxane. The N-methyl group remains intact under these conditions .
-
Activation for Coupling : The carboxylate is activated using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form active esters for peptide bond formation .
Side Reactions and Stability
-
Epimerization Risk : Basic conditions during N-methylation or saponification can cause racemization. Lowering reaction temperatures (0°C) minimizes this .
-
Oxidation of Methionine : The thioether sidechain is prone to oxidation. Stability is maintained using inert atmospheres or reducing agents during synthesis .
Peptide Backbone Modification
-
Enhanced Metabolic Stability : N-Methylation reduces enzymatic degradation, improving pharmacokinetics .
-
Conformational Restriction : The bulky Boc group restricts peptide backbone flexibility, aiding in target specificity .
Case Studies
-
Anticancer Peptides : Boc-N-Me-L-Met-OH·DCHA was used to synthesize analogs of paclitaxel sidechains, enhancing solubility and bioactivity .
-
Antimicrobial Agents : N-Methyl methionine derivatives exhibit improved membrane permeability in gram-negative bacteria .
Spectroscopic Data:
-
¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc), 2.10 (s, 3H, N-Me), 2.52 (m, 2H, SCH₂), 4.30 (m, 1H, α-CH) .
Purity and Yield:
-
Typical yields for Boc-N-Me-L-Met-OH·DCHA range from 70–90% after recrystallization from acetone/water .
-
HPLC purity exceeds 95% (C18 column, 0.1% TFA in acetonitrile/water) .
Comparison with Analogous Compounds
| Property | Boc-N-Me-L-Met-OH·DCHA | Boc-N-Me-L-Tyr-OH·DCHA | Boc-D-N-Me-Phe·DCHA |
|---|---|---|---|
| Solubility (MeOH) | 25 mg/mL | 30 mg/mL | 20 mg/mL |
| Melting Point | 158–160°C | 145–147°C | 162–164°C |
| Coupling Efficiency | 92% (DCC/HOBt) | 88% | 85% |
Industrial and Research Utility
Scientific Research Applications
Boc-n-me-l-met-oh dcha is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein structure and function.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Manufacturing peptides for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the desired peptide. The molecular targets and pathways involved are related to the specific peptides being synthesized and their biological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in PubChem
PubChem’s "Similar Compounds" feature identifies molecules with shared scaffolds. For Boc-N-Me-L-Met-OH DCHA, key analogues include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Boc-N-Me-Tyr(Me)-OH.DCHA | 135103-27-4 | C16H23NO5·C12H23N | 490.6 | Tyr side chain with methyl ether; DCHA salt |
| Boc-N-Me-Phe(4-NO2)-OH·DCHA | 201420-91-9 | C27H43N3O6 | 505.66 | Phe with para-nitro group; DCHA salt |
| Boc-THR-OH DCHA | 23082-30-6 | C21H40N2O5 | 430.56 | Threonine side chain; DCHA salt |
| Z-Lys(tos)-OH DCHA | 119853-37-1 | C33H49N3O6S | 627.83 | Lysine with tosyl group; Z-protected; DCHA salt |
Key Observations :
- Side-chain modifications: Methionine’s thioether group distinguishes it from Tyr (phenolic), Phe (aromatic), and Thr (hydroxyl) derivatives. These variations influence reactivity (e.g., oxidation susceptibility) and biological interactions .
- Protecting groups : Boc offers acid-labile protection, while Z (benzyloxycarbonyl) in Z-Lys(tos)-OH DCHA requires catalytic hydrogenation for removal. Boc is preferred in solid-phase synthesis for orthogonal deprotection strategies .
- N-Methylation: Present in this compound and Boc-N-Me-Tyr(Me)-OH.DCHA, this modification reduces peptide aggregation and enhances bioavailability compared to non-methylated analogues .
Solubility and Crystallinity
- DCHA salts: Improve solubility in non-polar solvents (e.g., DCM, THF) compared to free acids or TFA salts. For example, this compound exhibits higher crystallinity than Boc-Met(O)-OH (oxidized methionine), which lacks the DCHA counterion .
- Molecular weight impact : Heavier compounds like Z-Lys(tos)-OH DCHA (627.83 g/mol) may exhibit lower solubility in polar solvents compared to this compound (~500 g/mol) .
Stability
- Oxidation sensitivity: Methionine’s thioether is prone to oxidation, unlike Phe or Tyr derivatives. This necessitates careful handling under inert atmospheres, whereas Phe(4-NO2) derivatives are more stable .
- Deprotection conditions: Boc removal requires trifluoroacetic acid (TFA), while Z groups require hydrogenolysis. The N-Me group remains intact under both conditions .
Research Findings and Case Studies
Case Study: Peptide Stability Enhancement
A 2023 study compared this compound with Boc-Met-OH (non-methylated) in synthesizing a model antimicrobial peptide. The N-Me variant showed:
- 20% higher proteolytic stability in serum.
- 15% improved cellular uptake due to reduced hydrogen bonding .
Biological Activity
Boc-n-me-l-met-oh dcha, also known as N-[(1,1-dimethylethoxy)carbonyl] L-methionine dicyclohexylamine salt, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and peptide synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and applications based on diverse research findings.
Overview of this compound
This compound is a derivative of methionine, an essential amino acid that plays a critical role in various biological processes. The Boc (tert-butyloxycarbonyl) group serves as a protective group during peptide synthesis, facilitating the formation of peptide bonds without interference from the amino group of methionine. The compound's structure can be represented as follows:
- Molecular Formula : C22H42N2O4S
- CAS Number : 22823-50-3
The biological activity of this compound is primarily linked to its interactions with various receptors and enzymes in the body. Methionine and its derivatives are known to influence several physiological processes:
- Antioxidant Activity : Methionine acts as a precursor for cysteine, which is involved in glutathione synthesis, a key antioxidant in cellular defense against oxidative stress.
- Methylation Reactions : Methionine plays a crucial role in methylation processes through its conversion to S-adenosylmethionine (SAM), a universal methyl donor involved in DNA methylation and gene regulation.
1. Antioxidant Properties
A study investigated the antioxidant capabilities of methionine derivatives, including this compound. The results indicated that these compounds exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative damage associated with various diseases such as cancer and neurodegenerative disorders.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 25 | Effective antioxidant |
| L-Methionine | 30 | Standard reference |
2. Neuroprotective Effects
Research has shown that methionine and its derivatives may have neuroprotective effects. In vitro studies demonstrated that this compound could reduce neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.
3. Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Preliminary studies indicated that this compound exhibited inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Study 1: Neuroprotection in Cell Cultures
In a controlled laboratory setting, neuronal cell cultures were treated with this compound under oxidative stress conditions. The results demonstrated:
- Reduction in Cell Death : A significant decrease in apoptosis markers was observed.
- Increased Viability : Cell viability assays indicated an increase in viable cells compared to untreated controls.
Case Study 2: Antioxidant Efficacy in Animal Models
An animal model was used to evaluate the antioxidant effects of this compound. Mice treated with the compound showed:
- Decreased Oxidative Stress Markers : Levels of malondialdehyde (MDA), a marker for oxidative stress, were significantly lower.
- Improved Behavioral Outcomes : Behavioral tests indicated enhanced cognitive function compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
